molecular formula C4H8BrF B6236972 (3R)-1-bromo-3-fluorobutane CAS No. 1932335-02-8

(3R)-1-bromo-3-fluorobutane

Cat. No. B6236972
CAS RN: 1932335-02-8
M. Wt: 155
InChI Key:
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Description

(3R)-1-bromo-3-fluorobutane, also known as 1-bromo-3-fluoro-1-butanol, is a synthetic compound that has a wide range of industrial and scientific applications. It is an alkyl halide, a type of organic compound that has a halogen atom bonded to an alkyl group. It is a colorless liquid at room temperature and is highly soluble in water and other organic solvents. This compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. It is also used in the production of polymers, surfactants, and other materials. In addition, it is used in the synthesis of fluorinated compounds and in the production of fluorinated polymers.

Scientific Research Applications

(3R)-(3R)-1-bromo-3-fluorobutaneuorobutane has a wide range of scientific research applications. It is used in the synthesis of fluorinated compounds, such as fluorinated polymers, surfactants, and other materials. It is also used in the synthesis of pharmaceuticals, specialty chemicals, and other organic compounds. In addition, it is used in the production of polymers and surfactants, as well as in the synthesis of fluorinated polymers.

Mechanism of Action

(3R)-(3R)-1-bromo-3-fluorobutaneuorobutane is an alkyl halide, and its mechanism of action is similar to other alkyl halides. It undergoes a nucleophilic substitution reaction with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a nucleophile, which then reacts with the halogen atom of the alkyl halide to form an alkyl halide. This reaction is an example of a nucleophilic substitution reaction.
Biochemical and Physiological Effects
(3R)-(3R)-1-bromo-3-fluorobutaneuorobutane is a synthetic compound and therefore has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse health effects.

Advantages and Limitations for Lab Experiments

(3R)-(3R)-1-bromo-3-fluorobutaneuorobutane has several advantages and limitations when used in laboratory experiments. It is highly soluble in water and other organic solvents, making it easy to work with in laboratory experiments. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is a highly flammable compound and should be handled with caution in the laboratory. Additionally, it is not very stable and can easily decompose, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for (3R)-(3R)-1-bromo-3-fluorobutaneuorobutane research. One potential direction is to explore the potential of this compound to be used as a building block in the synthesis of more complex organic compounds. Additionally, research could be conducted to explore the potential of this compound to act as a catalyst in chemical reactions. Furthermore, research could be conducted to explore the potential of this compound to be used as a surfactant in industrial applications. Finally, research could be conducted to explore the potential of this compound to be used as a flame retardant in materials.

Synthesis Methods

(3R)-(3R)-1-bromo-3-fluorobutaneuorobutane can be synthesized from the reaction of (3R)-1-bromo-3-fluorobutaneuoro-1-butanol with sodium bromide. The reaction proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 50°C and 80°C, and the reaction is complete in about two hours. The product is then purified by distillation or crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-bromo-3-fluorobutane involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorobutanoic acid", "thionyl chloride", "sodium iodide", "sodium bicarbonate", "n-butyl lithium", "diethyl ether", "1-bromobutane" ], "Reaction": [ "1. Conversion of 3-fluorobutanoic acid to 3-fluorobutanoyl chloride using thionyl chloride", "2. Conversion of 3-fluorobutanoyl chloride to 3-fluorobutanoyl iodide using sodium iodide", "3. Conversion of 3-fluorobutanoyl iodide to (3R)-3-fluorobutanoyl iodide using n-butyl lithium", "4. Conversion of (3R)-3-fluorobutanoyl iodide to (3R)-1-bromo-3-fluorobutane using 1-bromobutane and sodium bicarbonate" ] }

CAS RN

1932335-02-8

Product Name

(3R)-1-bromo-3-fluorobutane

Molecular Formula

C4H8BrF

Molecular Weight

155

Purity

95

Origin of Product

United States

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